molecular formula C7H9N3O2 B13837526 3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole

3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole

Cat. No.: B13837526
M. Wt: 167.17 g/mol
InChI Key: RJTWNLVQOONUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole is an organic compound characterized by the presence of an isocyanate group attached to an oxadiazole ring. This compound is notable for its unique chemical structure, which imparts specific reactivity and properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an amine with phosgene to form an isocyanate intermediate, which is then reacted with an oxadiazole derivative to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous processes that allow for large-scale synthesis. These processes often utilize automated systems to precisely control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole involves its reactivity with nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form covalent bonds with various biological molecules, potentially disrupting normal cellular functions. The compound may target specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl isocyanate
  • Hexamethylene diisocyanate
  • Toluene diisocyanate

Uniqueness

3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical properties compared to other isocyanates.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

3-(isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C7H9N3O2/c1-5(2)7-9-6(10-12-7)3-8-4-11/h5H,3H2,1-2H3

InChI Key

RJTWNLVQOONUFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NO1)CN=C=O

Origin of Product

United States

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